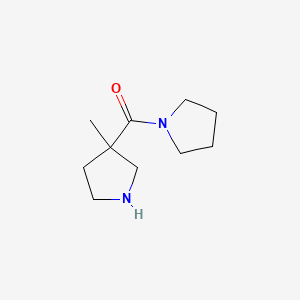

(3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone

Overview

Description

(3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 3-methylpyrrolidine with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

Reduction: The compound can be reduced to form secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

- (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine

- 3-(1-Methyl-2-pyrrolidinyl)pyridine N-oxide

Comparison: (3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial purposes .

Biological Activity

Overview

(3-Methylpyrrolidin-3-yl)(pyrrolidin-1-yl)methanone, also known as CAS 1257293-59-6, is a chemical compound belonging to the pyrrolidine class. Pyrrolidines are five-membered nitrogen-containing heterocycles that have garnered attention due to their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C10H18N2O |

| Molar Mass | 182.26 g/mol |

| IUPAC Name | (3-Methylpyrrolidin-3-yl)-pyrrolidin-1-ylmethanone |

| CAS Number | 1257293-59-6 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or modulate receptor functions, leading to significant physiological effects. Research indicates that it can influence neurotransmitter systems, particularly those involving dopamine and histamine, which are critical in neurological functions and disorders.

Enzyme Inhibition

Studies have shown that this compound exhibits enzyme inhibitory properties. For instance, it has been evaluated for its potential to inhibit the histamine H3 receptor, which plays a role in cognitive processes and has implications in treating neurological disorders such as Alzheimer's disease .

Receptor Binding

The compound has been investigated for its binding affinity to various receptors. It has shown promising results in binding to dopamine receptors, suggesting potential applications in the treatment of psychiatric disorders . The ability to penetrate the blood-brain barrier enhances its therapeutic prospects in central nervous system (CNS) disorders.

Case Studies and Research Findings

-

Histamine H3 Receptor Affinity :

A study focused on novel ligands with uracil-based motifs indicated that compounds similar to this compound possess significant affinities for the histamine H3 receptor. This suggests potential applications in managing cognitive dysfunctions associated with neurodegenerative diseases . -

Dopamine Uptake Inhibition :

In a screening of various compounds for their effects on dopamine uptake, this compound demonstrated a notable inhibition rate of 59% at a concentration of 10 μM. This finding supports its potential role in treating conditions linked to dopamine dysregulation .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that this compound exhibits unique properties that may enhance its efficacy and selectivity for biological targets.

| Compound | Binding Affinity (Kd) | Biological Activity |

|---|---|---|

| This compound | 7.1 nM | Dopamine uptake inhibition |

| (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine | Not specified | General CNS activity |

| 3-(1-Methyl-2-pyrrolidinyl)pyridine N-Oxide | Not specified | Antidepressant properties |

Properties

IUPAC Name |

(3-methylpyrrolidin-3-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-10(4-5-11-8-10)9(13)12-6-2-3-7-12/h11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDNOXALPIKRGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)C(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.